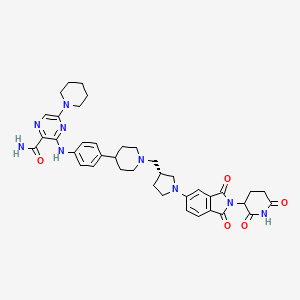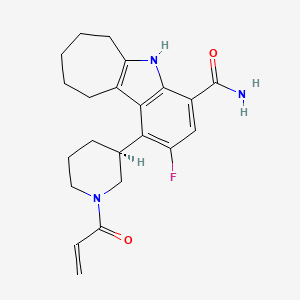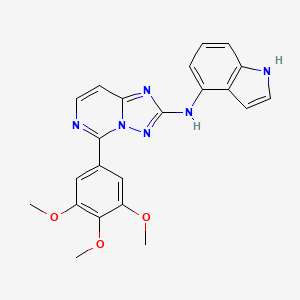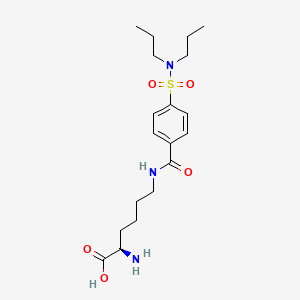
Anticancer agent 191
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 191 is a derivative of probenecid, designed to inhibit cancer cell efflux mechanisms. It targets P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins, increasing the accumulation of vinblastine in cancer cells . This compound is used primarily in cancer research to overcome drug resistance and enhance the efficacy of chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 191 involves the derivatization of probenecid. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve multi-step organic synthesis, including functional group modifications and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield. The process may involve batch or continuous flow synthesis, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 191 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Scientific Research Applications
Anticancer agent 191 has several scientific research applications:
Chemistry: It is used to study the mechanisms of drug resistance and the development of new anticancer agents.
Biology: Researchers use it to investigate cellular efflux mechanisms and the role of multidrug resistance proteins in cancer cells.
Medicine: It is employed in preclinical studies to enhance the efficacy of chemotherapeutic agents and overcome drug resistance.
Mechanism of Action
Anticancer agent 191 exerts its effects by inhibiting P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins. These proteins are involved in the efflux of chemotherapeutic agents from cancer cells, leading to drug resistance. By inhibiting these proteins, this compound increases the intracellular concentration of chemotherapeutic agents like vinblastine, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporters and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Probenecid: The parent compound, used primarily as a uricosuric agent.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent with P-glycoprotein inhibitory activity.
Uniqueness
Anticancer agent 191 is unique due to its specific design to inhibit multiple efflux proteins simultaneously, making it more effective in overcoming drug resistance compared to other similar compounds. Its ability to increase the accumulation of chemotherapeutic agents in cancer cells sets it apart from other inhibitors .
Properties
Molecular Formula |
C19H31N3O5S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1 |
InChI Key |
JVCNXXFGGVDPON-QGZVFWFLSA-N |
Isomeric SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)

![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
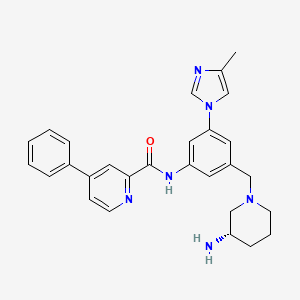
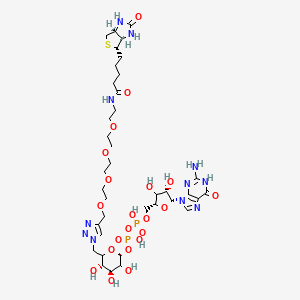
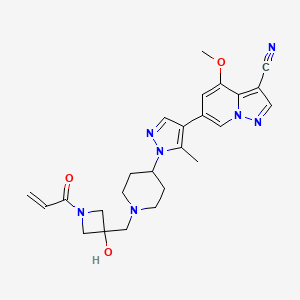
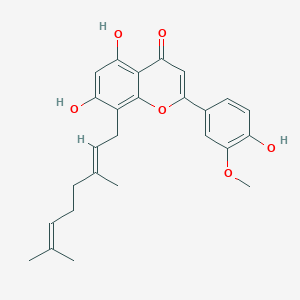
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
